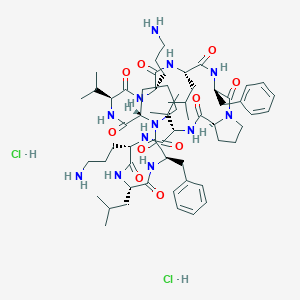

Gramicidin S dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Gramicidin S dihydrochloride is a cyclic decapeptide antibiotic produced by Bacillus brevis. It is a polypeptide consisting of alternating D and L amino acids and is known for its potent antimicrobial properties. Gramicidin S dihydrochloride has been widely used in scientific research due to its unique properties, including its ability to form ion channels in lipid bilayers, and its ability to induce cell death in a variety of organisms.

Mecanismo De Acción

The mechanism of action of Gramicidin S dihydrochloride is based on its ability to form ion channels in lipid bilayers. The peptide forms a cation-selective channel in the membrane, which allows the passage of small ions such as Na+ and K+. The flow of ions through the channel disrupts the electrochemical gradient across the membrane, leading to cell death. Gramicidin S dihydrochloride has been shown to induce cell death in a variety of organisms, including bacteria, fungi, and mammalian cells.

Efectos Bioquímicos Y Fisiológicos

Gramicidin S dihydrochloride has a number of biochemical and physiological effects. It has been shown to disrupt the cell membrane and cause cell death in a variety of organisms. The peptide has also been shown to induce apoptosis in mammalian cells, leading to the activation of caspases and the cleavage of DNA. Gramicidin S dihydrochloride has also been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Gramicidin S dihydrochloride has a number of advantages for lab experiments. It is a well-characterized peptide with a known structure and mechanism of action. It is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, there are also some limitations to the use of Gramicidin S dihydrochloride in lab experiments. The peptide is toxic to cells at high concentrations, which can make it difficult to use in some assays. It is also prone to aggregation, which can affect its activity and make it difficult to work with.

Direcciones Futuras

There are a number of future directions for research on Gramicidin S dihydrochloride. One area of interest is the development of new methods for drug delivery using the peptide. Gramicidin S dihydrochloride has been shown to form channels in lipid membranes, which could be used to deliver drugs directly to cells. Another area of interest is the study of the peptide's effects on cancer cells. Gramicidin S dihydrochloride has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy. Finally, there is interest in developing new analogs of Gramicidin S dihydrochloride with improved properties, such as increased stability and reduced toxicity.

Métodos De Síntesis

Gramicidin S dihydrochloride is synthesized by Bacillus brevis through a non-ribosomal peptide synthesis pathway. The synthesis involves the assembly of individual amino acids into a linear peptide chain, which is then cyclized to form the final product. The process is catalyzed by a complex of enzymes, including non-ribosomal peptide synthetases, thioesterases, and cyclases.

Aplicaciones Científicas De Investigación

Gramicidin S dihydrochloride has been widely used in scientific research due to its unique properties. It is commonly used as a model peptide for studying the structure and function of ion channels in lipid bilayers. The peptide forms a cation-selective channel in lipid membranes, allowing the passage of small ions such as Na+ and K+. This property has been used to study the electrical properties of cell membranes and to develop new methods for drug delivery.

Propiedades

Número CAS |

15207-30-4 |

|---|---|

Nombre del producto |

Gramicidin S dihydrochloride |

Fórmula molecular |

C60H94Cl2N12O10 |

Peso molecular |

1214.4 g/mol |

Nombre IUPAC |

(3R,6S,9S,12S,15S,21R,24S,27S,30S,33S)-9,27-bis(3-aminopropyl)-3,21-dibenzyl-6,24-bis(2-methylpropyl)-12,30-di(propan-2-yl)-1,4,7,10,13,19,22,25,28,31-decazatricyclo[31.3.0.015,19]hexatriacontane-2,5,8,11,14,20,23,26,29,32-decone;dihydrochloride |

InChI |

InChI=1S/C60H92N12O10.2ClH/c1-35(2)31-43-53(75)67-45(33-39-19-11-9-12-20-39)59(81)71-29-17-25-47(71)55(77)70-50(38(7)8)58(80)64-42(24-16-28-62)52(74)66-44(32-36(3)4)54(76)68-46(34-40-21-13-10-14-22-40)60(82)72-30-18-26-48(72)56(78)69-49(37(5)6)57(79)63-41(23-15-27-61)51(73)65-43;;/h9-14,19-22,35-38,41-50H,15-18,23-34,61-62H2,1-8H3,(H,63,79)(H,64,80)(H,65,73)(H,66,74)(H,67,75)(H,68,76)(H,69,78)(H,70,77);2*1H/t41-,42-,43-,44-,45+,46+,47-,48-,49-,50-;;/m0../s1 |

Clave InChI |

KCUAVDXLFXNGDG-MZFDKZDRSA-N |

SMILES isomérico |

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCC[NH3+])C(C)C)CC4=CC=CC=C4)CC(C)C)CCC[NH3+])C(C)C)CC5=CC=CC=C5.[Cl-].[Cl-] |

SMILES |

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN)C(C)C)CC5=CC=CC=C5.Cl.Cl |

SMILES canónico |

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCC[NH3+])C(C)C)CC4=CC=CC=C4)CC(C)C)CCC[NH3+])C(C)C)CC5=CC=CC=C5.[Cl-].[Cl-] |

Otros números CAS |

15207-30-4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.